1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride
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Overview
Description
1-(3-Aminobicyclo[111]pentan-1-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H15NOCl It is a derivative of bicyclo[111]pentane, a unique bicyclic structure known for its rigidity and strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a followed by a series of functional group transformations.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced to the bicyclo[1.1.1]pentane core.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique structure.
Industry: The compound’s unique properties make it useful in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
- 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride
Uniqueness
1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the bicyclo[1.1.1]pentane core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride, also known by its CAS number 2901096-35-1, is a compound with significant potential in biological and medicinal chemistry. Its unique bicyclic structure and functional groups make it a valuable candidate for various biological applications, including enzyme inhibition and potential therapeutic uses.
The molecular formula of this compound is C7H14ClNO, with a molecular weight of approximately 164 Da. The compound features an amine group, which is crucial for its biological activity, particularly in interactions with enzymes and receptors.
Property | Value |
---|---|
Molecular Formula | C7H14ClNO |
Molecular Weight | 164 Da |
LogP | -0.54 |
Polar Surface Area | 46 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 2 |
The biological activity of this compound primarily revolves around its ability to interact with enzymes through its sulfonamide group, which can mimic natural substrates. This interaction allows the compound to inhibit enzyme activity by binding to the active site, thereby affecting various biochemical pathways. The bicyclic structure contributes rigidity and enhances binding affinity, making it a strong candidate for further research in enzyme inhibition studies .
Enzyme Inhibition
Research indicates that this compound has been employed in studies focused on enzyme inhibition. Its structural characteristics allow it to effectively compete with natural substrates for binding sites on enzymes, leading to decreased enzymatic activity. This property is particularly useful in the development of drugs targeting specific enzymes involved in disease processes.
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics or antimicrobial agents. The mechanism by which it exerts this activity is likely related to its ability to inhibit bacterial enzyme systems essential for survival .
Anticancer Potential
The compound's structural features have prompted investigations into its anticancer properties. By inhibiting specific enzymes involved in cancer cell proliferation and survival, it may offer therapeutic benefits in oncology settings. Further studies are required to elucidate its efficacy and safety profiles in cancer models.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the bicyclic amine family, providing insights into their pharmacological potential:
- Enzyme Inhibition Studies : A study published in PubMed highlighted the role of bicyclic amines in inhibiting proteases relevant to viral infections, suggesting that similar compounds might be effective against specific targets like hepatitis C virus protease .
- Antimicrobial Research : Research conducted on structurally related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, indicating that modifications to the bicyclic structure could enhance antimicrobial potency .
- Anticancer Investigations : A recent investigation into the pharmacodynamics of bicyclic compounds revealed promising results regarding their ability to induce apoptosis in cancer cells through targeted enzyme inhibition mechanisms.
Properties
IUPAC Name |
1-(3-amino-1-bicyclo[1.1.1]pentanyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-5(9)6-2-7(8,3-6)4-6;/h5,9H,2-4,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLKEOWIPVMPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)(C2)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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